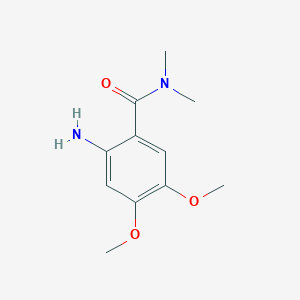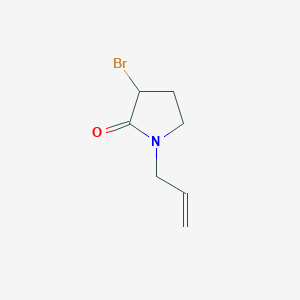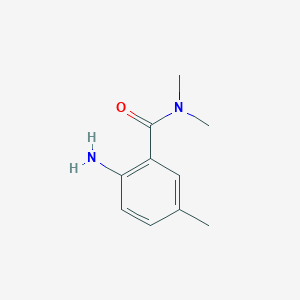
2-amino-N,N,5-trimethylbenzamide
Descripción general
Descripción
2-amino-N,N,5-trimethylbenzamide is a chemical compound with the CAS Number: 178672-23-6 . It has a molecular weight of 178.23 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O/c1-7-4-5-9 (11)8 (6-7)10 (13)12 (2)3/h4-6H,11H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 178.23 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-Amino-N,N,5-trimethylbenzamide has been utilized in the synthesis of various novel compounds. For instance, Kulikov and Hamilton (2012) reported the synthesis of non-natural trimeric oligobenzamides, which are potential inhibitors of protein-protein interactions. These compounds mimic different amino acid residues and are synthesized using an iterative elongation approach (Kulikov & Hamilton, 2012).
Spectroscopic and Structural Studies
Mphahlele et al. (2017) conducted spectroscopic, DFT, and XRD studies on N-unsubstituted 2-aminobenzamides. They examined the structures of these compounds and observed strong intramolecular hydrogen bonds in specific derivatives, providing insights into the chemical behavior of these molecules (Mphahlele et al., 2017).
Safety and Hazards
The safety information for 2-amino-N,N,5-trimethylbenzamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N,N,5-trimethylbenzamide, also known as Trimethobenzamide, is the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
Trimethobenzamide acts as an antagonist of the D2 receptor . It is believed to affect the CTZ of the medulla oblongata to suppress nausea and vomiting . In dogs pretreated with trimethobenzamide HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate .
Biochemical Pathways
It is known that the compound’s action most likely involves the ctz . By inhibiting the D2 receptor, trimethobenzamide may interfere with the normal function of the CTZ, thereby preventing the transmission of emetic impulses to the vomiting center .
Pharmacokinetics
It is known that the relative bioavailability of the capsule formulation compared to the solution is 100% . This suggests that the compound is well-absorbed in the body.
Result of Action
The primary result of trimethobenzamide’s action is the prevention of nausea and vomiting in humans . This is achieved through its antagonistic effect on the D2 receptor in the CTZ, which inhibits the transmission of emetic impulses to the vomiting center .
Propiedades
IUPAC Name |
2-amino-N,N,5-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-9(11)8(6-7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSZIIIESSNAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
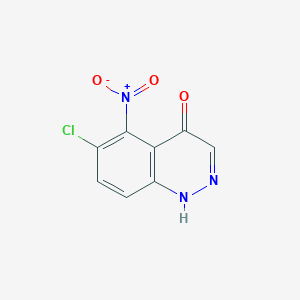
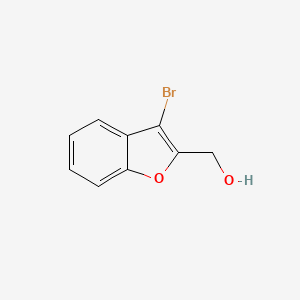
![(2-Azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B3246502.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)


